3-nitro-N-(3-pyridinylmethyl)-2-pyridinamine
Description
3-nitro-N-(3-pyridinylmethyl)-2-pyridinamine is an organic compound with the molecular formula C12H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Properties
IUPAC Name |
3-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)10-4-2-6-13-11(10)14-8-9-3-1-5-12-7-9/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHDKFXWPRDELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(3-pyridinylmethyl)-2-pyridinamine typically involves the nitration of N-(3-pyridinylmethyl)-2-pyridinamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(3-pyridinylmethyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-N-(3-pyridinylmethyl)-2-pyridinamine.
Substitution: Formation of various substituted pyridinamine derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(3-pyridinylmethyl)-2-pyridinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-(3-pyridinylmethyl)-2-pyridinamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The exact pathways and molecular targets involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(3-pyridinylmethyl)aniline
- 4-nitro-N-(3-pyridinylmethyl)benzamide
- 3-nitro-N-(2-thienylmethylene)aniline
Uniqueness
3-nitro-N-(3-pyridinylmethyl)-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both nitro and pyridinylmethyl groups provides a distinct set of properties that can be exploited in various applications, making it a valuable compound for research and development.
Biological Activity
3-Nitro-N-(3-pyridinylmethyl)-2-pyridinamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 234.22 g/mol
- IUPAC Name : this compound
The presence of the nitro group and pyridine rings contributes to its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors.
Enzyme Inhibition
One of the significant biological activities of this compound is its role as an enzyme inhibitor. Studies have shown that it can inhibit enzymes involved in inflammatory processes, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting growth.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Binding to Enzyme Active Sites : The compound interacts with the active sites of specific enzymes, blocking substrate access and inhibiting enzymatic activity.
- Modulation of Signaling Pathways : It may influence various signaling pathways by interacting with receptors involved in inflammation and immune responses.
Case Studies
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential utility as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced inflammatory cytokines | |
| Antimicrobial | Inhibited growth of S. aureus and E. coli | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption following oral administration.
- Distribution : Widely distributed in tissues, with a preference for inflamed tissues.
- Metabolism : Primarily metabolized in the liver; further studies are needed to elucidate metabolic pathways.
- Excretion : Excreted mainly via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
